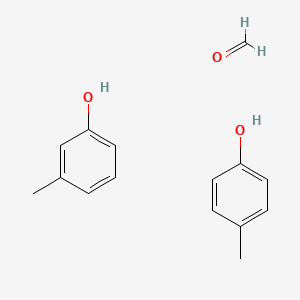
p-Cresol m-cresol formaldehyde
Numéro de catalogue B8520126
Poids moléculaire: 246.30 g/mol
Clé InChI: AGPSIKNMWWHNRF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Patent
US05976759
Procedure details


To a mixed solution of 60.0 g (0.55 mol) of p-cresol, 60.0 g (0.55 mol) of m-cresol and 2.4 g of oxalic acid dihydrate was added dropwise 33.7 g (0.42 mol) of a 37% formaldehyde solution with stirring at 100° C., and the mixture was reacted with stirring at 100±50° C. for 4 hours. After the end of the reaction, 2,000 ml of water was poured into the reaction solution to cause precipitation. After removing the supernatant by decantation, the precipitate was dissolved in 120 ml of acetone and 1,200 ml of water was poured into the solution to cause precipitation. After the supernatant has been decanted, the solution was evaporated to dryness under reduced pressure to give 74.5 g of residual p-cresol/m-cresol/formaldehyde polycondensate as faintly yellow-tinted waxy crystals. Mw≈880; Mw/Mn=2.07 (GPC with polystyrene calibration).





Identifiers


|
REACTION_CXSMILES
|
[CH:1]1[C:6]([OH:7])=[CH:5][CH:4]=[C:3]([CH3:8])[CH:2]=1.[CH:9]1[C:14]([OH:15])=[CH:13][CH:12]=[CH:11][C:10]=1[CH3:16].[CH2:17]=[O:18]>O.O.C(O)(=O)C(O)=O.O>[CH:5]1[C:6]([OH:7])=[CH:1][CH:2]=[C:3]([CH3:8])[CH:4]=1.[CH:9]1[C:14]([OH:15])=[CH:13][CH:12]=[CH:11][C:10]=1[CH3:16].[CH2:17]=[O:18] |f:3.4.5,7.8.9|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
60 g
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC(=CC=C1O)C
|
|
Name
|
|
|
Quantity
|
60 g
|
|
Type
|
reactant
|
|
Smiles
|
C1=C(C=CC=C1O)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=O
|
|
Name
|
|
|
Quantity
|
2.4 g
|
|
Type
|
catalyst
|
|
Smiles
|
O.O.C(C(=O)O)(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring at 100° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the mixture was reacted
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
with stirring at 100±50° C. for 4 hours
|
|
Duration
|
4 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was poured into the reaction solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
precipitation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After removing the supernatant by decantation
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the precipitate was dissolved in 120 ml of acetone
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
1,200 ml of water was poured into the solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
precipitation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After the supernatant has been decanted
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solution was evaporated to dryness under reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1=CC(=CC=C1O)C.C1=C(C=CC=C1O)C.C=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 74.5 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
